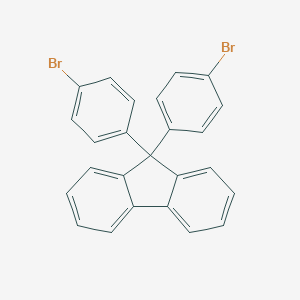

9,9-Bis(4-bromophenyl)fluorene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9,9-Bis(4-bromophenyl)fluorene (BHPF) is a compound with a cardo-ring structure. It is an important raw material used in various applications . The molecule consists of two bromophenyl groups attached to a fluorene backbone.

Synthesis Analysis

Several methods have been explored for the synthesis of 9,9-Bis(4-bromophenyl)fluorene. One notable approach involves the use of bifunctional ionic liquids (BFILs) as catalysts. These BFILs contain sulfonic acid (–SO3H) and sulfhydryl groups (–SH). Through structural design, BFILs have been synthesized and characterized by NMR and MS. The catalytic properties of BFILs in the condensation reaction of 9-fluorenone and phenol have been studied. Notably, BFIL catalyst 6c achieves nearly 100% conversion of 9-fluorenone with a high selectivity for 9,9-bis(4-hydroxyphenyl)fluorene (95.2%) .

Molecular Structure Analysis

The molecular formula of 9,9-Bis(4-bromophenyl)fluorene is C25H16Br2, with a molecular weight of 476.21 g/mol. The compound exhibits a cardo-ring structure, which contributes to its unique properties .

Chemical Reactions Analysis

Bisphenol compounds are typically produced from the condensation reaction of aldehydes (or ketones) and phenol. In the case of 9,9-Bis(4-bromophenyl)fluorene, the specific synthetic pathway may involve the reaction of bromophenyl groups with fluorenone. Further investigation into the detailed reaction mechanism would be valuable .

科学的研究の応用

Application in Chemical Synthesis

- Specific Scientific Field: Chemical Engineering and Material Science .

- Summary of the Application: “9,9-Bis(4-bromophenyl)fluorene” is used in the synthesis of “9,9-bis(4-hydroxyphenyl)fluorene”, a compound with a cardo-ring structure . This compound is an important raw material to produce epoxy resin, polycarbonate, acrylic resin and other materials with high thermal stability and good optical properties .

- Methods of Application or Experimental Procedures: The synthesis involves the condensation reaction of 9-fluorenone and phenol under acidic catalysis . A series of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized by NMR and MS . These BFILs were used as catalysts in the condensation reaction .

- Results or Outcomes: The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl)fluorene (95.2%) .

Application in Fluorinated Polyimides

- Specific Scientific Field: Polymer Science and Material Engineering .

- Summary of the Application: “9,9-Bis(4-bromophenyl)fluorene” is used in the synthesis of a novel fluorinated diamine monomer, which is used to produce organosoluble and light-colored fluorinated polyimides . These polyimides have excellent thermal stabilities and balanced mechanical and electric properties .

- Methods of Application or Experimental Procedures: The synthesis involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis(4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .

- Results or Outcomes: The synthesized polyimides had inherent viscosities ranging from 0.84 to 1.03 dL/g and were soluble in a variety of organic solvents . They had tensile strengths of 85–105 MPa, elongations to break of 7–9%, and initial moduli of 2.13–2.42 GPa . The glass transition temperature of these polymers were in the range of 277–331 °C .

Application in Perovskite Solar Cells

- Specific Scientific Field: Energy and Material Science .

- Summary of the Application: “9,9-Bis(4-bromophenyl)fluorene” is used in the synthesis of “9,9-Bis(4-aminophenyl)fluorene”, a fluorene derivative with two aminophenyl substituents on the 9-position . This compound can be developed as a dopant-free organic hole transporting material in inverted perovskite solar cells .

- Methods of Application or Experimental Procedures: The synthesis involves the reaction of 9,9-Bis(4-bromophenyl)fluorene with amines .

- Results or Outcomes: The synthesized compound achieved an overall efficiency of 15.9% in inverted perovskite solar cells .

特性

IUPAC Name |

9,9-bis(4-bromophenyl)fluorene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16Br2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTLUEKUYMRVDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443607 |

Source

|

| Record name | 9,9-bis(4-bromophenyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Bis(4-bromophenyl)fluorene | |

CAS RN |

128406-10-0 |

Source

|

| Record name | 9,9-bis(4-bromophenyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)

![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)

![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)

![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)

![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)